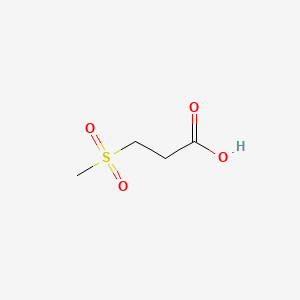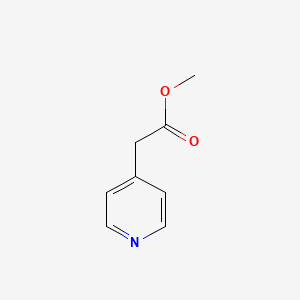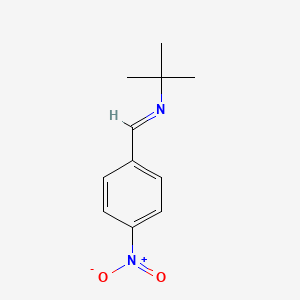
2,4-Dimetoxi benzoato de metilo
Descripción general
Descripción
Methyl 2,4-dimethoxybenzoate (M2,4-DMOB) is a compound belonging to the class of organic molecules known as esters. It is a colorless, crystalline solid with a melting point of 134–135 °C and a boiling point of 276–277 °C. It is insoluble in water, but soluble in many organic solvents. M2,4-DMOB has a wide range of applications in chemical synthesis and is used in the preparation of a variety of compounds.
Aplicaciones Científicas De Investigación
Antialimentario para el gorgojo del pino
2,4-Dimetoxi benzoato de metilo: se ha identificado como un antialimentario altamente efectivo contra el gorgojo del pino, Hylobius abietis, una plaga significativa de plántulas de coníferas plantadas. Exhibe un alto índice antialimentario, lo que lo convierte en un candidato principal para proteger las plántulas en el campo .
Síntesis de 1,5-diaril-1,3,5-pentanetrionas
Este compuesto se utiliza en la síntesis de 1,5-diaril-1,3,5-pentanetrionas, que son intermediarios importantes en la síntesis orgánica. Estas pentanetrionas tienen aplicaciones potenciales en la creación de diversos productos farmacéuticos y químicos finos .
Bloques de construcción orgánicos
Como bloque de construcción orgánico, This compound se utiliza en la construcción de moléculas más complejas. Su estructura permite modificaciones que pueden conducir al desarrollo de nuevos compuestos con las propiedades deseadas para aplicaciones de investigación e industriales .
Modelado y simulación molecular
En química computacional, los datos de este compuesto se utilizan en el modelado y la simulación molecular para predecir las interacciones y el comportamiento a nivel molecular. Programas como Amber y GROMACS utilizan estos datos para visualizaciones que ayudan a comprender la dinámica molecular .
Ecología química
En el campo de la ecología química, This compound sirve como un compuesto modelo para estudiar las relaciones estructura-actividad de los derivados del ácido benzoico. Esta investigación ayuda a comprender cómo los compuestos químicos afectan las interacciones y comportamientos ecológicos .
Agente protector para la silvicultura
Debido a sus propiedades antialimentarias, This compound se explora como un agente protector para salvaguardar los árboles jóvenes del bosque de las plagas, ofreciendo una alternativa a los insecticidas tradicionales. Esta aplicación es particularmente relevante en regiones que se esfuerzan por reducir el uso de insecticidas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2,4-dimethoxybenzoate is a complex organic compound with a molecular weight of 196.1999 Similar methoxylated aromatic compounds (macs) are known to interact with various enzymes and proteins in biological systems .
Mode of Action
It’s known that methoxylated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution reactions . In these reactions, the oxygen atom can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Methoxylated aromatic compounds are known to be involved in various biochemical pathways, particularly those related to the degradation of lignin, a complex organic polymer present in the cell walls of many plants .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed in the body following ingestion or exposure .
Result of Action
It’s known that methoxylated aromatic compounds can have various biological effects, including acting as antifeedants, protecting planted seedlings in the field .
Propiedades
IUPAC Name |
methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175839 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-41-6 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,4-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2,4-dimethoxybenzoate formed during the methylation of resorcinol with Dimethyl carbonate?
A1: Methyl 2,4-dimethoxybenzoate is formed as a byproduct during the methylation of Resorcinol (1,3-dihydroxybenzene) with Dimethyl carbonate (DMC) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst []. The reaction typically yields a mixture of 1,3-Dimethoxybenzene and Methyl 2,4-dimethoxybenzoate. This unusual reactivity of Resorcinol, where the phenyl ring undergoes methylation alongside the hydroxyl groups, is attributed to the combined activating effect of the two ortho/para directing hydroxyl groups, making the ring more susceptible to electrophilic attack by DMC [].
Q2: Are there any known biological activities or applications of Methyl 2,4-dimethoxybenzoate or similar compounds?
A2: While the provided articles [, ] do not directly investigate the biological activities of Methyl 2,4-dimethoxybenzoate, they offer insights into the potential of structurally similar benzoic acid derivatives. For instance, research has explored the structure-activity relationship of benzoic acid derivatives as antifeedants against the Pine Weevil (Hylobius abietis) []. Though the specific activity of Methyl 2,4-dimethoxybenzoate is not mentioned, the study highlights the potential for such compounds to influence biological processes, prompting further research into their specific properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















